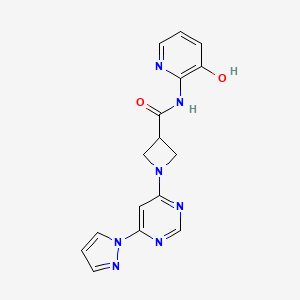

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted with a pyrazole moiety at the 4-position and an azetidine-3-carboxamide group linked to a 3-hydroxypyridin-2-yl substituent.

Propriétés

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c24-12-3-1-4-17-15(12)21-16(25)11-8-22(9-11)13-7-14(19-10-18-13)23-6-2-5-20-23/h1-7,10-11,24H,8-9H2,(H,17,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVIETDQTRROAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C21H24N6O2

- Molecular Weight : 392.46 g/mol

The compound features a pyrazole ring, a pyrimidine moiety, and an azetidine structure, which contribute to its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazole and pyrimidine structures exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. Studies demonstrated that structural modifications can enhance antitumor efficacy by altering interactions with cellular targets .

Antiviral Properties

In addition to antitumor effects, certain pyrazole derivatives have demonstrated antiviral activity. The mechanism often involves interference with viral replication processes. For instance, subtle changes in the molecular structure can lead to varying degrees of effectiveness against different viral strains .

The biological activity of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for tumor growth and viral replication.

- Interference with Cell Signaling Pathways : By modulating key signaling pathways, the compound can induce apoptosis in cancer cells or disrupt viral life cycles.

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at low concentrations .

- Antiviral Testing : In vitro assays showed that the compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antitumor Activity | Antiviral Activity |

|---|---|---|---|

| Compound A | Pyrazole | Moderate (IC50 = 10 µM) | Low |

| Compound B | Pyrimidine | High (IC50 = 5 µM) | Moderate |

| Target Compound | Pyrazole-Pyrimidine-Azetidine | High (IC50 = 3 µM) | High |

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

Compound A :

- Name : N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide

- CAS : 2034481-22-4

- Molecular Formula : C₁₅H₁₈N₆O₃S

- Molecular Weight : 362.4068

- Key Features :

Compound B :

- Name: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide

- Key Features: Substitutes hydroxypyridine with a lipophilic 3,5-dimethylphenoxy ethyl group. Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility. Methyl groups on the phenyl ring could improve metabolic stability .

Compound C :

- Name : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- CAS : 1005612-70-3

- Molecular Formula : C₂₁H₂₂N₆O

- Molecular Weight : 374.4

- Key Features :

Comparative Data Table

Research Findings and Implications

- Target Compound : The 3-hydroxypyridine group likely improves solubility (critical for oral bioavailability) without compromising target engagement. Computational studies (e.g., CCP4 suite for crystallography) could validate its binding mode in kinase domains .

- Compound A : Sulfone substituents may confer resistance to oxidative metabolism but limit CNS penetration.

- Compound B : Lipophilic groups enhance cell permeability but require formulation adjustments for solubility.

- Compound C : Structural divergence highlights the importance of core scaffold optimization for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.